
4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid
Overview
Description
4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid is a chemical compound with the molecular formula C13H12O4 . It has an average mass of 232.232 Da and a monoisotopic mass of 232.073563 Da .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which are similar to the compound , has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methylketone substituent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring attached to a carboxylic acid group and a 2-acetyl-3-oxo-1-butenyl group .Scientific Research Applications
Photoluminescence and Metal-Organic Frameworks
Research has demonstrated the use of carboxylic acid derivatives in constructing photoluminescent metal-organic polymers. For instance, a metal-organic polymer synthesized from zinc acetate dihydrate and a mixture of benzene-1,4-dicarboxylic acid and benzene-1,3,5-tricarboxylic acid exhibited strong photoluminescence at room temperature, highlighting its potential application in photoluminescent materials and sensors (Wei Chen et al., 2003).
Synthetic Chemistry and Catalysis
The carboxylic acid moiety and its derivatives play a critical role in synthetic chemistry, including the fabrication of compounds with anti-inflammatory properties and the synthesis of complex organic structures. A method involving Claisen's condensation and various reaction steps was used to synthesize 4-phenyl-2-butanone, an important intermediate for medicinal synthesis (Jiangli Zhang, 2005).
Enhancing Ionic Conductivity in Polymer Electrolytes
Research into enhancing lithium ion transport in solid polymer electrolytes has utilized esters of benzene dicarboxylic acids as plasticizers. This application significantly improves the ionic conductivity of polymer-salt complexes at room temperature, which is crucial for the development of high-performance batteries and energy storage devices (M. S. Michael et al., 1997).
Electrocatalytic Oxidation Processes
The electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using specific mediators demonstrates the versatility of carboxylic acids in synthetic organic chemistry. This method offers an environmentally friendly alternative to traditional oxidations, with applications in synthesizing pharmaceutical precursors and fine chemicals (M. Rafiee et al., 2018).
Properties
IUPAC Name |
4-(2-acetyl-3-oxobut-1-enyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCVQXBBFGWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

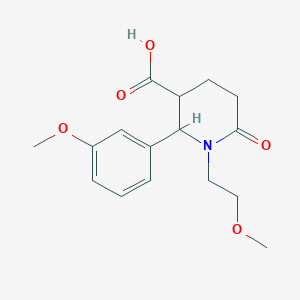

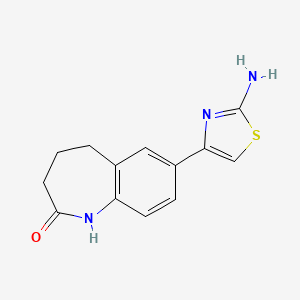
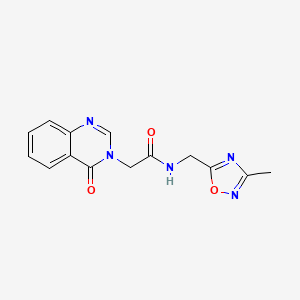
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)
![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
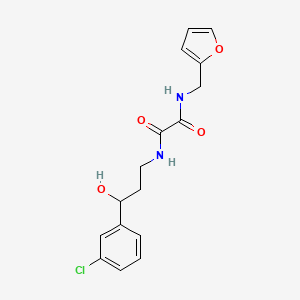
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)
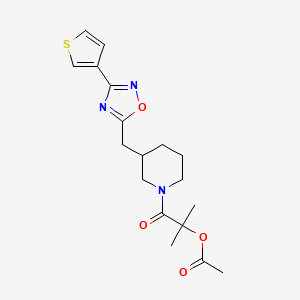
![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)
![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B2706253.png)
